molecular formula C23H23ClN2O3S B11638560 N-(4-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

N-(4-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

Cat. No.: B11638560
M. Wt: 443.0 g/mol
InChI Key: IFCVNFBJOPFQMA-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a sulfonamide group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide typically involves multiple steps:

    Formation of the Sulfonamide Intermediate: The reaction between 2-phenylethylamine and benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form N-(2-phenylethyl)benzenesulfonamide.

    Acylation Reaction: The sulfonamide intermediate is then reacted with 4-chloro-2-methylphenylacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has various applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

    Industrial Chemistry: Application as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
  • N-(4-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]propionamide

Uniqueness

N-(4-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is unique due to its specific substitution pattern and the presence of both sulfonamide and acetamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443.0 g/mol

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(4-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O3S/c1-18-16-20(24)12-13-22(18)25-23(27)17-26(15-14-19-8-4-2-5-9-19)30(28,29)21-10-6-3-7-11-21/h2-13,16H,14-15,17H2,1H3,(H,25,27)

InChI Key

IFCVNFBJOPFQMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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